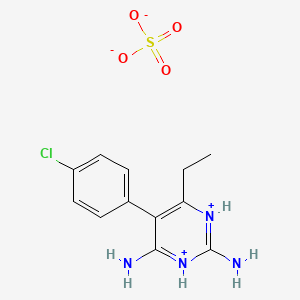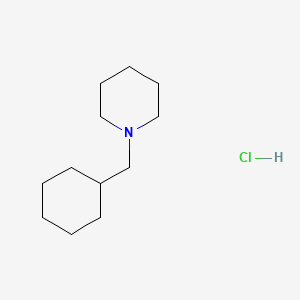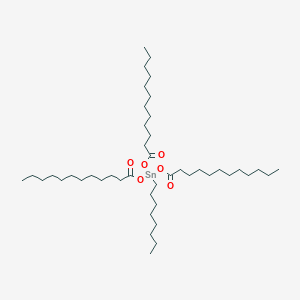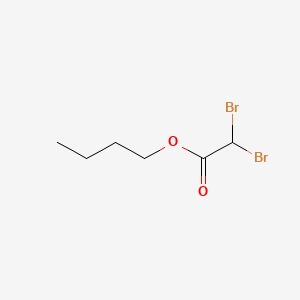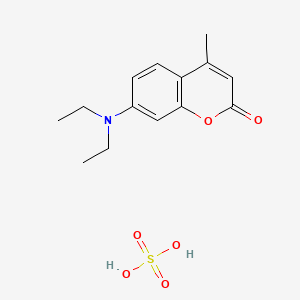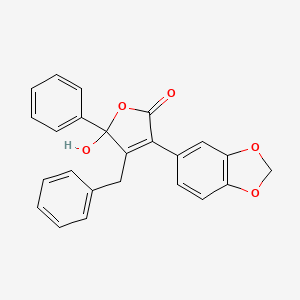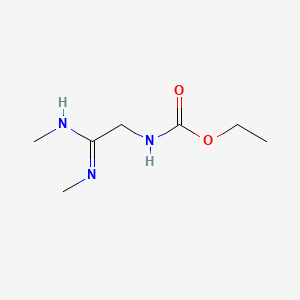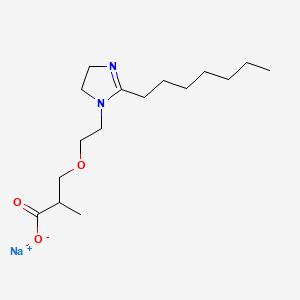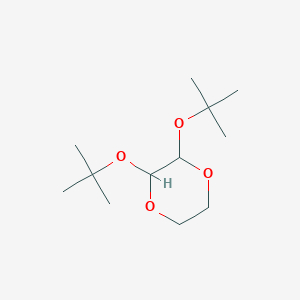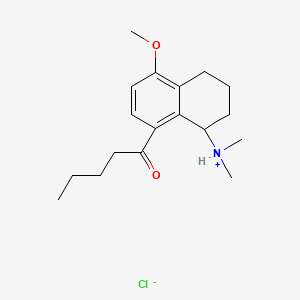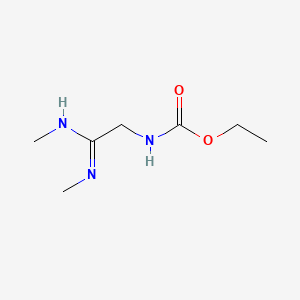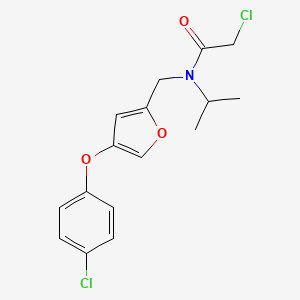
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- is a synthetic organic compound It is characterized by the presence of a chlorinated acetamide group, a chlorophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate chlorinating agent to form 4-chlorophenoxy.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The chlorophenoxy and furan intermediates are coupled under specific conditions to form the desired compound.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the chlorophenoxy group.
Reduction: Reduction reactions could target the chlorinated acetamide group.
Substitution: The chlorinated positions in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the furan ring or chlorophenoxy group.
Reduction Products: Reduced forms of the acetamide group.
Substitution Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology
Biochemical Studies: Used as a probe or inhibitor in biochemical assays.
Drug Development:
Medicine
Therapeutic Agents: Investigated for its potential as an active pharmaceutical ingredient.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Agricultural Chemistry: Potential use as a pesticide or herbicide.
Polymer Chemistry: Used in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-chloro-N-(phenylmethyl)-N-(1-methylethyl)-: Similar structure but lacks the furan ring.
Acetamide, 2-chloro-N-((5-(4-methoxyphenoxy)-2-furanyl)methyl)-N-(1-methylethyl)-: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
The presence of both the chlorophenoxy group and the furan ring in Acetamide, 2-chloro-N-((5-(4-chlorophenoxy)-2-furanyl)methyl)-N-(1-methylethyl)- makes it unique compared to other similar compounds. This unique structure could confer specific chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
75229-12-8 |
|---|---|
Molecular Formula |
C16H17Cl2NO3 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-chloro-N-[[4-(4-chlorophenoxy)furan-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H17Cl2NO3/c1-11(2)19(16(20)8-17)9-14-7-15(10-21-14)22-13-5-3-12(18)4-6-13/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
KSIOZUAIJNBBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CO1)OC2=CC=C(C=C2)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


